6-Isopropyl-N-methoxy-N-methylnicotinamide
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-methoxy-N-methyl-6-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)10-6-5-9(7-12-10)11(14)13(3)15-4/h5-8H,1-4H3 |
InChI Key |
UVOPRBKHXPPQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Isopropyl-N-methoxy-N-methylnicotinamide typically involves several steps. One common synthetic route includes the reaction of nicotinic acid derivatives with isopropylamine and methoxyamine under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
6-Isopropyl-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
6-Isopropyl-N-methoxy-N-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Isopropyl-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following compounds share key structural motifs with 6-Isopropyl-N-methoxy-N-methylnicotinamide:
6-Methoxy-N,N-Diisopropyltryptamine (6-MeO DiPT)
- Structure : A tryptamine derivative with a methoxy group at the 6-position of the indole ring and diisopropylamine substituents on the ethylamine side chain.
- Key Differences : While both compounds feature methoxy and isopropyl groups, 6-MeO DiPT belongs to the tryptamine class (indole core) rather than nicotinamide (pyridine core). This distinction results in divergent biological activities, with 6-MeO DiPT acting as a serotonin receptor agonist, whereas nicotinamide derivatives often modulate enzymatic pathways (e.g., PARP inhibitors) .
N-Methoxy-N-methylnicotinamide
- Structure : Lacks the 6-isopropyl group but retains the N-methoxy-N-methylamide modification.
- Studies on similar compounds suggest that alkyl substitutions at the 6-position enhance binding to hydrophobic enzyme pockets .
N-Nitrosodimethylamine (NDMA)
- Structure : A nitrosamine with dimethylamine and nitroso groups.
- However, its inclusion here underscores the importance of safety evaluations for methylated amines in drug synthesis (e.g., nitrosamine risk assessments) .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 6-MeO DiPT | N-Methoxy-N-methylnicotinamide |
|---|---|---|---|
| Molecular Weight | ~250 g/mol (estimated) | 310.9 g/mol | ~180 g/mol (estimated) |
| Solubility | Moderate (polar aprotic solvents) | Soluble in DMSO, MeOH | High (aqueous buffers) |
| Stability | Likely stable at -20°C (analogous to [2]) | Stable ≥1 year at -20°C | Sensitive to hydrolysis |
| Biological Activity | Not reported | Serotonergic agonist | PARP inhibition (hypothesized) |
Key Findings :
- Methoxy-methylamide modifications, as seen in 6-MeO DiPT and the target compound, may delay metabolic degradation by blocking amide hydrolysis .
Biological Activity
6-Isopropyl-N-methoxy-N-methylnicotinamide is a derivative of nicotinamide, a form of vitamin B3. This compound exhibits significant biological activities, primarily due to its structural features, including an isopropyl group and methoxy and methylene substituents on the nicotinamide framework. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its unique structure contributes to its biological properties, particularly in modulating metabolic pathways and influencing physiological responses.
Research indicates that compounds related to this compound may interact with various biological systems. Notably, N-methylnicotinamide, a closely related compound, has demonstrated anti-thrombotic effects in vivo, suggesting that similar derivatives may also possess therapeutic potential through mechanisms such as:
- Influencing Cyclooxygenase Pathways : Similar to N-methylnicotinamide, this compound may affect thrombotic processes by modulating cyclooxygenase pathways.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are critical in various pathological conditions.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antithrombotic Activity : Related compounds have shown the ability to reduce thrombus formation.
- Anti-inflammatory Properties : Potential to inhibit inflammatory processes in various tissues.
- Metabolic Modulation : May influence metabolic pathways relevant to energy production and cellular function.
Comparative Analysis with Related Compounds
A comparative analysis of structural analogs provides insights into the unique characteristics of this compound. The following table summarizes some related compounds and their unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N-Methoxy-N-methylisonicotinamide | 0.90 | Contains an isonicotinamide structure |
| N-Hydroxy-N-methylnicotinamide | 0.89 | Features a hydroxy group that may enhance solubility |
| 6-Bromo-N-methoxy-N-methylnicotinamide | 0.86 | Incorporates a bromine atom which may alter reactivity |
| N-Methoxy-N,6-dimethylnicotinamide | 0.90 | Additional dimethyl substitution affecting activity |
| 5-Cyclopropyl-N-methoxy-N-methylnicotinamide | 0.86 | Cyclopropyl group introduces unique steric properties |
Case Studies and Research Findings
Several studies have explored the pharmacological effects of nicotinamide derivatives, including this compound:
- Antithrombotic Effects : A study demonstrated that N-methylnicotinamide reduced thrombus formation in animal models, indicating that structurally similar compounds could exhibit comparable effects .
- Inflammation Modulation : Research highlighted the anti-inflammatory potential of related compounds in models of asthma exacerbations, suggesting a role for these derivatives in managing inflammatory diseases .
- Metabolomics Applications : Investigations into the metabolic profiles of nicotinamide derivatives revealed their influence on energy production and cellular redox states, further supporting their therapeutic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
